2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by the presence of a phosphate group bonded to a 2-methoxy-4-propylphenyl group and two 2-methylphenyl groups. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate typically involves the reaction of 2-methoxy-4-propylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphorochloridate, which is then reacted with 2-methylphenol to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C during the addition of phosphorus oxychloride and then allowing the reaction mixture to warm to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles such as amines or alcohols replace one of the phenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA) at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic groups can interact with hydrophobic regions of proteins or cellular membranes, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Tert-butylphenyl bis(2-methylphenyl) phosphate
- Bis(2-methylphenyl) hydrogen phosphate
- 2-Methoxy-4-propylphenyl phosphate
Uniqueness
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate is unique due to the presence of both methoxy and propyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different physical and chemical properties compared to similar compounds, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
91809-70-0 |
---|---|
Molekularformel |
C24H27O5P |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
(2-methoxy-4-propylphenyl) bis(2-methylphenyl) phosphate |
InChI |
InChI=1S/C24H27O5P/c1-5-10-20-15-16-23(24(17-20)26-4)29-30(25,27-21-13-8-6-11-18(21)2)28-22-14-9-7-12-19(22)3/h6-9,11-17H,5,10H2,1-4H3 |
InChI-Schlüssel |
FKKYLRBUFMRBBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.